[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester
Overview
Description
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with a hydroxy-ethylsulfanyl group and a carbamic acid benzyl ester moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester typically involves multi-step organic reactions. One common approach is to start with cyclohexanol, which undergoes substitution reactions to introduce the hydroxy-ethylsulfanyl group. This is followed by the formation of the carbamic acid benzyl ester through a reaction with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
[4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a drug candidate or a pharmacological tool.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The hydroxy-ethylsulfanyl group may interact with enzymes or receptors, modulating their activity. The benzyl ester moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxy group and have been studied for their biological activities.
Spirocyclic oxindoles: These compounds have a similar structural complexity and are used in medicinal chemistry.
Coumarin derivatives: These compounds have similar synthetic routes and applications in various fields.
Uniqueness
What sets [4-(2-Hydroxy-ethylsulfanyl)-cyclohexyl]-carbamic acid benzyl ester apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
benzyl N-[4-(2-hydroxyethylsulfanyl)cyclohexyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c18-10-11-21-15-8-6-14(7-9-15)17-16(19)20-12-13-4-2-1-3-5-13/h1-5,14-15,18H,6-12H2,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGQTALMCUYELV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)OCC2=CC=CC=C2)SCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001145536 | |
Record name | Carbamic acid, N-[4-[(2-hydroxyethyl)thio]cyclohexyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353976-55-2 | |
Record name | Carbamic acid, N-[4-[(2-hydroxyethyl)thio]cyclohexyl]-, phenylmethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353976-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[4-[(2-hydroxyethyl)thio]cyclohexyl]-, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001145536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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